![molecular formula C14H10F2O2S B1420288 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-21-7](/img/structure/B1420288.png)

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Übersicht

Beschreibung

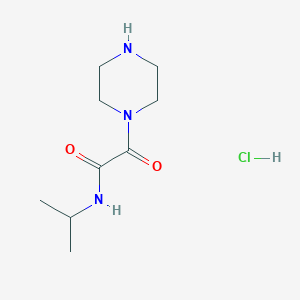

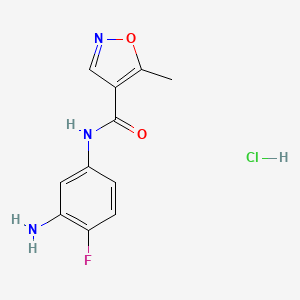

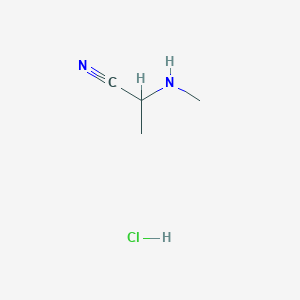

“2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1097125-21-7 . It has a molecular weight of 280.29 and its IUPAC name is (2,4-difluorophenyl)sulfanylacetic acid .

Molecular Structure Analysis

The molecular formula of “2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . It consists of a phenylacetic acid moiety linked to a 2,4-difluorophenyl group via a sulfanyl (thioether) bond .Wissenschaftliche Forschungsanwendungen

-

Cyclometalated Ir(iii) Complexes

- Scientific Field : Chemistry, specifically inorganic and organometallic chemistry .

- Application Summary : This compound has been used in the synthesis of cyclometalated iridium (III) complexes . These complexes have shown interesting properties such as acid/base-induced structural transformation, luminescence switching, and photocatalytic activity for hydrogen evolution .

- Methods of Application : The compound is used as a ligand to form the cyclometalated iridium (III) complexes. The crystal structures indicate that each {Ir(dfppy)2}+ unit is coordinated by a neutral ligand pidpyH in one complex, while by a pidpy− anion in another .

- Results/Outcomes : The complexes show acid/base-induced structural transformation due to the protonation/deprotonation of their pyridyl groups and/or imidazole units . They also reveal TFA-induced luminescence switching behaviors . Moreover, these complexes were used as photosensitizers for reduction of water to hydrogen .

-

Blatter’s Radicals

- Scientific Field : Organic Chemistry .

- Application Summary : The compound has been used in the synthesis of isomeric Blatter’s radicals . The presence of two fluorine atoms in the phenyl substituent has a substantial effect on the packing of radicals .

- Methods of Application : The compound is used in the targeted synthesis of two isomeric Blatter’s radicals .

- Results/Outcomes : The presence of two fluorine atoms in the phenyl substituent has a substantial effect on the packing of radicals .

-

Thiazoles

- Scientific Field : Organic Chemistry .

- Application Summary : The compound is used in the synthesis of thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

- Methods of Application : The compound is used in the targeted synthesis of thiazoles .

- Results/Outcomes : Thiazoles have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

-

Chemical Reaction Accelerators

- Scientific Field : Chemistry .

- Application Summary : The compound is used as a chemical reaction accelerator . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

- Methods of Application : The compound is used in the targeted synthesis of chemical reaction accelerators .

- Results/Outcomes : The presence of the compound in the reaction accelerates the rate of the chemical reaction .

-

Antioxidant

- Scientific Field : Biochemistry .

- Application Summary : The compound is used in the synthesis of antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods of Application : The compound is used in the targeted synthesis of antioxidants .

- Results/Outcomes : The presence of the compound in the reaction results in the production of antioxidants .

-

Antimicrobial Drug

- Scientific Field : Pharmacology .

- Application Summary : The compound is used in the synthesis of antimicrobial drugs . Antimicrobial drugs are used to treat infections caused by microorganisms, including bacteria and fungi .

- Methods of Application : The compound is used in the targeted synthesis of antimicrobial drugs .

- Results/Outcomes : The presence of the compound in the reaction results in the production of antimicrobial drugs .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDAIOQKIUPXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)

![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)